Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate
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Overview
Description
Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety and is used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABAA receptor agonist and contains an isoxazole ring.
Ibotenic acid: A neurotoxic compound that acts as an agonist of glutamate receptors and contains an isoxazole ring.
The uniqueness of this compound lies in its specific chemical structure and the potential biological activities it may exhibit.
Properties
CAS No. |
540750-98-9 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 6-acetamido-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)12-7-3-4-8-9(5-7)17-13-10(8)11(15)16-2/h3-5H,1-2H3,(H,12,14) |
InChI Key |
KDNWMWIWDMGWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)OC |
Origin of Product |
United States |
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